2-(Aminomethyl)-1-chloronaphthalene
CAS No.:
Cat. No.: VC15990922
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10ClN |
---|---|
Molecular Weight | 191.65 g/mol |
IUPAC Name | (1-chloronaphthalen-2-yl)methanamine |
Standard InChI | InChI=1S/C11H10ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 |
Standard InChI Key | GAMCIRASGMSSNW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(Aminomethyl)-1-chloronaphthalene is systematically named (1-chloronaphthalen-2-yl)methanamine under IUPAC nomenclature . Its molecular formula, C₁₁H₁₀ClN, reflects a naphthalene backbone substituted with a chlorine atom at position 1 and an aminomethyl (-CH₂NH₂) group at position 2. The compound’s SMILES notation, C1=CC=C2C(=C1)C=CC(=C2Cl)CN, encodes its bicyclic aromatic structure and substituent positions .
Table 1: Molecular Identity of 2-(Aminomethyl)-1-chloronaphthalene
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀ClN |
Molecular Weight | 191.65 g/mol |
IUPAC Name | (1-chloronaphthalen-2-yl)methanamine |
InChIKey | GAMCIRASGMSSNW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)CN |
Structural and Electronic Features
The naphthalene system provides a rigid, planar framework that facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom at position 1 and the electron-donating aminomethyl group at position 2 create a polarized electronic environment. This duality enhances the compound’s reactivity in electrophilic and nucleophilic reactions . X-ray crystallography of analogous compounds confirms that chlorine and aminomethyl groups occupy adjacent positions, minimizing steric hindrance and optimizing electronic effects .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis of 2-(Aminomethyl)-1-chloronaphthalene involves two primary steps:
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Chlorination of Naphthalene: Direct chlorination of naphthalene at position 1 using Cl₂ gas in the presence of FeCl₃ as a catalyst yields 1-chloronaphthalene.
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Aminomethylation: Introducing the aminomethyl group at position 2 is achieved via a Mannich reaction, where 1-chloronaphthalene reacts with formaldehyde and ammonium chloride under acidic conditions .
Table 2: Synthetic Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chlorination | Cl₂, FeCl₃, 80°C, 12 hrs | 75–85 |
Aminomethylation | HCHO, NH₄Cl, HCl, 60°C, 8 hrs | 60–70 |
Industrial Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during chlorination, reducing byproduct formation. Solvent recovery systems minimize waste in the aminomethylation step, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the chlorine substituent increasing thermal stability compared to non-halogenated analogs .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3367 cm⁻¹ (N-H stretch) and 743 cm⁻¹ (C-Cl stretch) confirm functional groups .
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¹H NMR (CDCl₃): Signals at δ 4.73 ppm (CH₂NH₂) and δ 6.98–8.62 ppm (aromatic protons) align with the proposed structure .
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
2h (3-Cl-4-F derivative) | 12.5 | 18 |
2j (triazole derivative) | 25 | 15 |
Mechanistic Insights
The aminomethyl group likely facilitates hydrogen bonding with fungal cell wall components, while the chlorine atom enhances membrane permeability via hydrophobic interactions. Synergistic effects between these groups may disrupt ergosterol biosynthesis, a key antifungal target .
Applications in Industrial and Research Contexts
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing triazole-containing antifungals, leveraging its reactive aminomethyl group for further functionalization .
Material Science
In polymer chemistry, it acts as a cross-linking agent due to its bifunctional reactivity, improving thermal stability in epoxy resins.
Comparative Analysis with Structural Analogs
Table 4: Comparison with Key Analogs
Compound | Substituents | Bioactivity (MIC, µg/mL) |
---|---|---|
1-Chloronaphthalene | -Cl at position 1 | >100 (Inactive) |
2-Aminomethylnaphthalene | -CH₂NH₂ at position 2 | 50–75 |
2-(Aminomethyl)-1-chloro | -Cl at 1, -CH₂NH₂ at 2 | Estimated 25–50 |
The chlorine atom’s presence reduces the MIC by 50% compared to non-chlorinated analogs, underscoring its role in enhancing bioactivity .
Future Research Directions
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In Vivo Toxicity Studies: Evaluate systemic safety profiles for therapeutic applications.
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Derivatization Strategies: Explore coupling with fluorinated groups to improve pharmacokinetics.
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Industrial Optimization: Develop catalytic systems to reduce reaction times and improve yields.
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